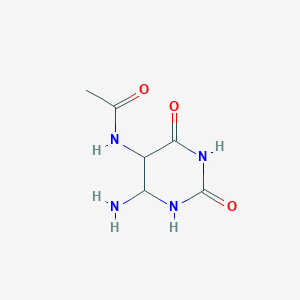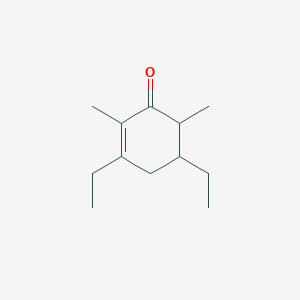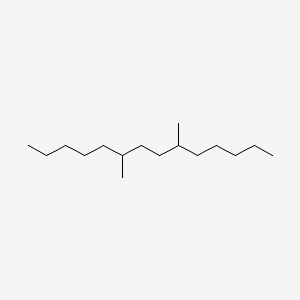
6,9-Dimethyltetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C₁₆H₃₄. It is a branched alkane with two methyl groups attached to the sixth and ninth carbon atoms of the tetradecane chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dimethyltetradecane typically involves the alkylation of tetradecane with methylating agents. One common method is the Friedel-Crafts alkylation, where tetradecane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under controlled temperature and pressure conditions to ensure selective methylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic cracking and isomerization of longer-chain hydrocarbons. These processes are optimized for large-scale production and involve the use of specialized catalysts and reactors to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6,9-Dimethyltetradecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine or bromine) into the molecule, resulting in compounds like 6,9-dichlorotetradecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) or platinum (Pt) catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products Formed:
Oxidation: 6,9-Dimethyltetradecanol, 6,9-Dimethyltetradecanone, 6,9-Dimethyltetradecanoic acid.
Reduction: Simpler alkanes such as hexane and nonane.
Substitution: 6,9-Dichlorotetradecane, 6,9-Dibromotetradecane.
Applications De Recherche Scientifique
6,9-Dimethyltetradecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases and its interactions with biological membranes.
Industry: It is used as a solvent, lubricant, and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6,9-Dimethyltetradecane involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it may act as a ligand for specific receptors, triggering signaling pathways that lead to physiological responses. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
6,9-Dimethyltetradecane can be compared with other similar compounds such as:
Tetradecane: A straight-chain alkane with no branching.
2,6-Dimethyltetradecane: A branched alkane with methyl groups at different positions.
6,9-Dimethylpentadecane: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts.
Propriétés
Numéro CAS |
55045-13-1 |
|---|---|
Formule moléculaire |
C16H34 |
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
6,9-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-7-9-11-15(3)13-14-16(4)12-10-8-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
GLLSQPBDLZULLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)CCC(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


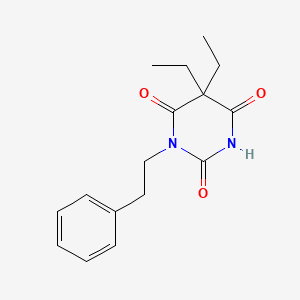
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
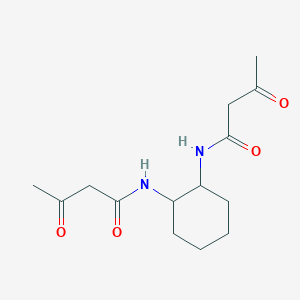
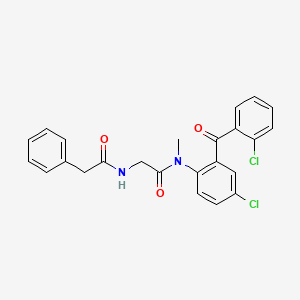
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
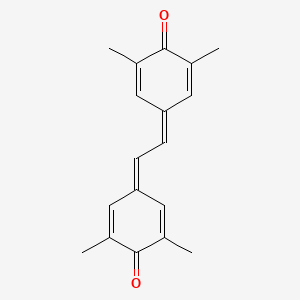
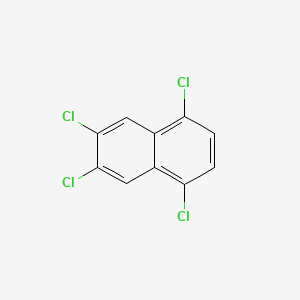
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

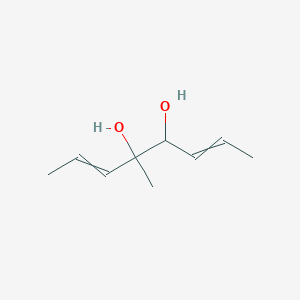
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)
